2-(9h-Fluoren-2-ylmethyl)benzoic acid
Description
Contextualization within Fluorene (B118485) Chemistry Research
Fluorene, a polycyclic aromatic hydrocarbon, is a cornerstone in the development of advanced organic materials and therapeutic agents. entrepreneur-cn.com Its rigid and planar structure, coupled with excellent thermal and oxidative stability, makes it an attractive building block. nbinno.com In materials science, fluorene derivatives are renowned for their exceptional photoelectric properties, including high photoluminescence quantum yields and good charge carrier mobilities. nbinno.commdpi.com These characteristics have led to their widespread use in organic light-emitting diodes (OLEDs), conductive polymers, and plastic solar cells. nbinno.comwikipedia.org The electronic and optical properties of fluorene-based molecules can be precisely tuned by modifying the core structure, allowing for the creation of materials with tailored functionalities. nbinno.com
In the realm of medicinal chemistry, the fluorene scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. rug.nl Researchers have successfully synthesized fluorene derivatives with potent anti-tumor, anti-inflammatory, and antibacterial activities. entrepreneur-cn.com For instance, the antimalarial drug Lumefantrine features a fluorene core, highlighting the scaffold's therapeutic relevance. nih.gov
| Property of Fluorene Derivatives | Significance in Research |
| High Photoluminescence Efficiency | Key for development of emissive layers in OLEDs. nbinno.commdpi.com |
| Good Charge Transport Properties | Essential for use in organic field-effect transistors and solar cells. entrepreneur-cn.com |
| Thermal and Oxidative Stability | Provides durability for electronic device applications. nbinno.com |
| Structural Rigidity and Planarity | Contributes to favorable packing and electronic conjugation. nbinno.com |
| Biological Activity | Serves as a scaffold for anticancer and antimicrobial drugs. entrepreneur-cn.comnih.govnih.gov |
Significance of Benzoic Acid Derivatives in Contemporary Chemical Sciences
Benzoic acid and its derivatives are a class of compounds with a long history and a broad spectrum of applications, particularly in pharmacology. chemicalbook.com The carboxylic acid group provides a site for various chemical modifications, making it a versatile building block for synthesizing complex molecules with diverse biological functions. preprints.org
The pharmacological activities associated with benzoic acid derivatives are extensive. They are widely recognized for their antimicrobial and antifungal properties, which has led to their use as preservatives in food, cosmetics, and pharmaceutical products. chemicalbook.comijcrt.org Furthermore, numerous drugs incorporate the benzoic acid moiety, demonstrating its importance in treating a range of conditions. These include diuretics, anti-hypertensives, analgesics, and anti-inflammatory agents. preprints.org The ability of benzoic acid derivatives to interact with various biological targets makes them a subject of continuous investigation in the quest for new therapeutic agents. chemicalbook.comijcrt.org
| Application Area of Benzoic Acid Derivatives | Examples of Pharmacological Activity |
| Antimicrobial Agents | Used as preservatives due to bacteriostatic and antifungal properties. chemicalbook.comijcrt.org |
| Anti-inflammatory Drugs | Forms the basis for drugs like sodium salicylate. preprints.org |
| Anticancer Agents | Serves as a building block for various cancer therapeutics. preprints.org |
| Diuretics | Found in the structure of drugs such as Furosemide. preprints.org |
| Analgesics | Key component in the development of pain-relief medications. mdpi.com |
Rationale for Investigating the 2-(9H-Fluoren-2-ylmethyl)benzoic Acid Molecular Architecture
The rationale for investigating the this compound scaffold stems from the principle of molecular hybridization. This design strategy involves covalently linking two or more distinct pharmacophores or functional moieties to create a new molecule with potentially enhanced or novel properties. researchgate.net The goal is often to achieve a synergistic effect, where the combined activity is greater than the sum of the individual components. nih.govnih.gov
By combining the fluorescent and electronically active fluorene core with the pharmacologically significant benzoic acid group, this compound emerges as a molecule with multifaceted potential. The fluorene unit could impart desirable photophysical properties, making the compound a candidate for applications such as fluorescent probes or biosensors for studying biological systems. entrepreneur-cn.com Simultaneously, the benzoic acid moiety could confer biological activity, opening avenues for its use in drug discovery. The methylene (B1212753) linker provides flexibility, which could influence how the two moieties interact with biological targets or self-assemble in materials.
Overview of Key Academic Research Trajectories for the Compound
Given the nascent stage of research on this compound, the potential academic research trajectories are broad and promising. The compound is commercially available, which facilitates its exploration by the scientific community.
Key potential research areas include:
Advanced Synthesis and Derivatization: Developing efficient synthetic routes to the core scaffold and creating a library of derivatives by modifying both the fluorene and benzoic acid units. This would allow for a systematic study of structure-activity and structure-property relationships.
Photophysical Characterization: A thorough investigation of the compound's absorption and emission properties, including its fluorescence quantum yield and lifetime. This would be the first step in assessing its suitability for applications in OLEDs or as a fluorescent marker.
Biological Screening: Evaluating the compound for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique combination of a bulky, hydrophobic fluorene group and a polar benzoic acid suggests the potential for novel mechanisms of action.
Polymer Chemistry: Utilizing the carboxylic acid functional group to incorporate the molecule as a monomer in polymerization reactions. This could lead to the development of new fluorene-containing polymers with interesting optical, electronic, and thermal properties for advanced materials applications. acs.orgcambridge.org
Computational Modeling: Employing theoretical methods to predict the compound's conformational preferences, electronic structure, and potential interactions with biological targets. These studies can guide experimental efforts and provide deeper insight into its properties.
Structure
3D Structure
Properties
CAS No. |
72834-21-0 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(9H-fluoren-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C21H16O2/c22-21(23)20-8-4-2-5-15(20)11-14-9-10-19-17(12-14)13-16-6-1-3-7-18(16)19/h1-10,12H,11,13H2,(H,22,23) |
InChI Key |
OSBNLUVXTWOMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 9h Fluoren 2 Ylmethyl Benzoic Acid and Its Derivatives
Direct Synthetic Routes to 2-(9H-Fluoren-2-ylmethyl)benzoic Acid
Direct synthesis aims to form the pivotal C-C bond between the fluorene (B118485) and benzoic acid moieties in a single key step. One of the most classical and direct methods for forging such aryl-CH₂-aryl linkages is the Friedel-Crafts alkylation reaction. mt.compharmaguideline.com This electrophilic aromatic substitution involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). pharmaguideline.com
In a plausible direct synthesis of a precursor to the target molecule, fluorene could be reacted with an ester of 2-(chloromethyl)benzoic acid. The Lewis acid would activate the chloromethyl group, generating a benzyl-type carbocation that then attacks the electron-rich fluorene ring. The 2- and 7-positions of fluorene are typically favored for electrophilic substitution.
Hypothetical Friedel-Crafts Alkylation Route:
| Step | Reactant 1 | Reactant 2 | Catalyst / Reagents | Product |
|---|---|---|---|---|
| 1 | Fluorene | Methyl 2-(chloromethyl)benzoate | AlCl₃ | Methyl 2-(9H-fluoren-2-ylmethyl)benzoate |
However, Friedel-Crafts alkylation is known for several limitations. The reaction is prone to polyalkylation, where multiple alkyl groups are added to the aromatic substrate. pharmaguideline.com Additionally, the carbocation intermediates are susceptible to rearrangement, and the reaction does not proceed well with strongly deactivated aromatic rings. pharmaguideline.comyoutube.com
An alternative modern approach involves a transition-metal-free Suzuki-type cross-coupling. Recent studies have described methods using an organic sulfide (B99878) catalyst to activate benzyl (B1604629) halides and aryl boronic acids, which then couple via a 1,2-metallate shift to form diarylmethane structures. researchgate.net This method offers orthogonal chemoselectivity, as C(sp²)-halides remain unaffected, providing a milder alternative to traditional Friedel-Crafts conditions. researchgate.net
Strategies for the Preparation of Fluorene-Benzoic Acid Conjugates
Stepwise strategies that assemble the final molecule by functionalizing the individual components or by building the connecting bridge are often more versatile and higher-yielding than direct routes. These methods allow for greater control over regioselectivity and the introduction of diverse functional groups.
In multi-step syntheses, particularly those involving organometallic reagents or Lewis acids, the carboxylic acid group of the benzoic acid moiety is typically protected to prevent unwanted side reactions. The most common protecting group for a carboxylic acid is an ester, such as a methyl or ethyl ester.
Esterification can be achieved through several standard methods:
Fischer Esterification: Reacting the carboxylic acid with an excess of alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., H₂SO₄).
Reaction with Thionyl Chloride: Converting the benzoic acid derivative to its more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. preprints.org
Alkyl Halide Reaction: Deprotonating the carboxylic acid with a base to form a carboxylate salt, which is then reacted with an alkyl halide (e.g., methyl iodide).
After the core structure of the molecule is assembled, the ester is hydrolyzed back to the carboxylic acid, typically by saponification using an aqueous base like sodium hydroxide, followed by acidification.
To facilitate the construction of the methylene (B1212753) bridge, the fluorene moiety must be appropriately functionalized. A key precursor is 2-(bromomethyl)-9H-fluorene. This can be synthesized from 2-methyl-9H-fluorene via a free-radical bromination reaction using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction selectively halogenates the benzylic position. The resulting 2-(bromomethyl)-9H-fluorene is a versatile electrophile for subsequent C-C bond formation.
The formation of the -CH₂- linker is the central challenge in synthesizing the target molecule. A robust and widely used two-step method involves Friedel-Crafts acylation followed by reduction. nih.govresearchgate.net
Friedel-Crafts Acylation: In this step, fluorene reacts with a 2-(alkoxycarbonyl)benzoyl chloride (the acyl chloride of a benzoic acid ester) in the presence of a Lewis acid catalyst like AlCl₃. This reaction forms a diaryl ketone, specifically a 2-(9H-fluorene-2-carbonyl)benzoate ester. Unlike alkylation, acylation is not prone to poly-substitution because the resulting ketone is a deactivating group that makes the product less reactive than the starting material. youtube.com
Ketone Reduction: The carbonyl group of the diaryl ketone is then reduced to a methylene group. Several classic and modern reduction methods can be employed:
Clemmensen Reduction: Using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.
Wolff-Kishner Reduction: Using hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) at high temperatures.
Modern Methods: Milder conditions can be achieved using reagents such as triethylsilane (Et₃SiH) with a strong acid like trifluoroacetic acid, or systems like TiCl₄/NaBH₄. nih.gov
This acylation-reduction sequence provides a reliable pathway to diarylmethanes and avoids the rearrangement issues associated with direct alkylation. nih.gov
Acylation-Reduction Synthesis Pathway:
| Step | Reaction Type | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Fluorene, Methyl 2-(chloroformyl)benzoate | AlCl₃ | Methyl 2-(9H-fluorene-2-carbonyl)benzoate |
| 2 | Ketone Reduction | Methyl 2-(9H-fluorene-2-carbonyl)benzoate | e.g., N₂H₄, KOH | Methyl 2-(9H-fluoren-2-ylmethyl)benzoate |
Transition Metal-Catalyzed Coupling Reactions in Scaffold Synthesis
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient and selective formation of C-C bonds. These methods offer significant advantages over classical approaches, including milder reaction conditions and exceptional functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing biaryl and related systems. researchgate.net It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov
A convergent Suzuki-Miyaura strategy could be employed to synthesize the precursor to this compound. This route would involve coupling a fluorene-based boronic acid with a benzoic acid-based halide, or vice-versa. A particularly effective approach would be the coupling of a (9H-fluoren-2-yl)boronic acid with a methyl 2-(bromomethyl)benzoate. The Suzuki reaction preferentially couples aryl halides over benzyl halides, allowing for the selective formation of the aryl-aryl bond if a di-halogenated substrate were used. nih.gov However, for this specific target, the reaction would focus on coupling the arylboronic acid with the benzylic halide.
The key components for this reaction are:
Palladium Catalyst: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ that is reduced to Pd(0) in situ. nih.gov
Ligand: Phosphine ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands like JohnPhos or XPhos are used to stabilize the palladium center and facilitate the catalytic cycle. nih.gov
Base: An inorganic base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃), is required for the transmetalation step.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used.
Illustrative Suzuki-Miyaura Coupling Scheme:
| Component | Example | Role |
|---|---|---|
| Reactant 1 (Boronic Acid) | (9H-Fluoren-2-yl)boronic acid | Nucleophilic partner |
| Reactant 2 (Halide) | Methyl 2-(bromomethyl)benzoate | Electrophilic partner |
| Catalyst | Pd(PPh₃)₄ | Catalyzes C-C bond formation |
| Base | K₂CO₃ | Activates the boronic acid |
| Solvent | Toluene / H₂O | Reaction medium |
This methodology offers a highly efficient and modular route, allowing for the synthesis of a wide array of derivatives by simply changing the boronic acid or halide coupling partner.
Other Catalytic Approaches (e.g., for C-C bond formation)
The construction of the C-C bond between the fluorene and benzoic acid moieties is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
Suzuki-Miyaura Coupling:
A prominent strategy involves the Suzuki-Miyaura coupling reaction, which is known for its high functional group tolerance and excellent atom economy. libretexts.orgjocpr.com This approach would typically involve the coupling of a fluorenyl electrophile with a benzylboronic acid derivative or vice versa. For the synthesis of this compound, a plausible route would be the coupling of 2-bromofluorene (B47209) with (2-(methoxycarbonyl)phenyl)methylboronic acid, followed by hydrolysis of the ester. Alternatively, coupling 2-fluorenylboronic acid with a 2-(bromomethyl)benzoate ester could be envisioned. The general conditions for such a reaction are outlined in the table below.
| Component | Example |
|---|---|
| Aryl Halide | 2-Bromofluorene |
| Boronic Acid/Ester | (2-(Methoxycarbonyl)phenyl)methylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Triphenylphosphine (PPh₃), SPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
Research on the Suzuki reaction of 2-bromofluorene with phenylboronic acid has demonstrated the feasibility of C-C bond formation at the 2-position of the fluorene ring. researchgate.net
Heck and Sonogashira Couplings:
While less direct for this specific target, other palladium-catalyzed reactions like the Heck and Sonogashira couplings are valuable for creating C-C bonds with fluorene derivatives. researchgate.netwikipedia.orgwikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.orgorganic-chemistry.org The Heck reaction could be used to introduce a vinyl group at the 2-position, which could then be further elaborated. The Sonogashira coupling allows for the introduction of an alkyne, providing a versatile handle for subsequent transformations. wikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.org
Catalytic C-H Activation:
More advanced and atom-economical strategies involve the direct C-H functionalization of fluorene. sci-hub.stresearchgate.netorganic-chemistry.orgacs.org While challenging to control regioselectivity, catalytic C-H activation could potentially be used to directly couple fluorene with a suitable benzyl derivative, avoiding the need for pre-functionalized starting materials.
Regioselective Synthesis and Isomer Control
Controlling the position of substitution on the fluorene ring is paramount for the synthesis of the desired isomer.
Friedel-Crafts Acylation:
A well-established method for achieving regioselectivity on the fluorene core is the Friedel-Crafts acylation. The acetylation of 9H-fluorene has been shown to proceed with high regioselectivity, yielding 2-acetyl-9H-fluorene as the major product. rsc.orgruc.dkresearchgate.netresearchgate.netacs.orgalexandonian.comresearchgate.netacs.org This reaction provides a reliable entry point for functionalization at the C2 position.
The 2-acetylfluorene (B1664035) can then be converted to the required 2-methylfluorene (B47199) intermediate. A common method for this transformation is the Wolff-Kishner reduction, which efficiently reduces the ketone to a methylene group under basic conditions. quimicaorganica.orgwikipedia.orgpharmaguideline.commasterorganicchemistry.comlibretexts.org
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 9H-Fluorene, Acetyl chloride, AlCl₃ | 2-Acetyl-9H-fluorene |
| 2 | Wolff-Kishner Reduction | Hydrazine hydrate, KOH | 2-Methyl-9H-fluorene |
| 3 | Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 2-(Bromomethyl)-9H-fluorene |
| 4 | Suzuki-Miyaura Coupling | 2-Methylphenylboronic acid, Pd catalyst, Base | 2-(2-Methylbenzyl)-9H-fluorene |
| 5 | Oxidation | KMnO₄, O₂, or other oxidizing agents | This compound |
Subsequent steps would involve the introduction of the benzoic acid precursor. This could be achieved through various C-C bond-forming reactions, such as a Suzuki coupling of a halogenated 2-methylfluorene with a suitable boronic acid.
Sustainable and Atom-Economical Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient processes.
Atom Economy:
The concept of atom economy is a key metric for evaluating the sustainability of a synthetic route. acs.org Reactions with high atom economy, such as the Suzuki-Miyaura coupling, are preferred as they incorporate a larger proportion of the reactants' atoms into the final product, minimizing waste. libretexts.orgjocpr.com
Green Oxidants:
The final oxidation step to form the carboxylic acid is a critical point for implementing sustainable practices. Traditional oxidizing agents like potassium permanganate (B83412) generate significant inorganic waste. Greener alternatives include the use of molecular oxygen from the air or hydrogen peroxide as the terminal oxidant, often in the presence of a catalyst. organic-chemistry.orgrsc.orgrsc.orgorganic-chemistry.orgnih.gov These methods produce water as the primary byproduct, significantly reducing the environmental impact.
Catalytic Approaches:
The use of catalytic methods, as discussed in the context of C-C bond formation, is inherently more sustainable than stoichiometric reactions. Catalysts are used in small amounts and can often be recycled and reused, further minimizing waste and cost.
Chemical Reactivity and Mechanistic Investigations of 2 9h Fluoren 2 Ylmethyl Benzoic Acid
Reactivity of the Benzoic Acid Functional Group
The carboxylic acid moiety is a primary site of reactivity, engaging in typical acid-base reactions as well as nucleophilic acyl substitution.
The carboxylic acid group imparts acidic properties to the molecule, allowing it to donate a proton (H⁺) to a base to form a carboxylate salt. The acidity of substituted benzoic acids is influenced by the nature and position of the substituent on the aromatic ring.
For 2-(9H-fluoren-2-ylmethyl)benzoic acid, the fluorenylmethyl group is located at the ortho position relative to the carboxyl group. Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, a phenomenon known as the "ortho effect". quora.comwikipedia.org This increased acidity is often attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. quora.comwikipedia.org This twisting inhibits resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity of the carboxyl group. wikipedia.orgstackexchange.com The fluorenylmethyl group, being bulky, is expected to cause significant steric hindrance, leading to a lower pKa value compared to benzoic acid (pKa ≈ 4.2). While the exact pKa for this specific compound is not documented in the available literature, it is predicted to be a stronger acid than its meta and para isomers.
This acidic nature allows for the formation of salts upon reaction with a suitable base, such as sodium hydroxide, to produce sodium 2-(9H-fluoren-2-ylmethyl)benzoate. This transformation is fundamental in techniques like acid-base extraction for purification.
Table 1: Predicted Acidity of Benzoic Acid Derivatives
| Compound | Substituent Position | Expected pKa Trend | Primary Reason |
|---|---|---|---|
| Benzoic Acid | - | ~4.2 | Reference |
| This compound | Ortho | < 4.2 | Ortho effect (steric hindrance) quora.comwikipedia.org |
The carboxyl group is susceptible to nucleophilic attack, enabling the formation of esters and amides, which are crucial reactions for creating derivatives.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (like sulfuric acid) yields an ester. However, the bulky ortho-substituent can sterically hinder the approach of the alcohol to the carbonyl carbon. chem960.com This steric hindrance can significantly reduce the rate of esterification compared to unsubstituted or para-substituted benzoic acids. scispace.com To achieve high yields, forcing conditions, such as higher temperatures or the use of more reactive acylating agents (e.g., converting the carboxylic acid to an acid chloride), may be necessary.
Amidation: Similarly, direct condensation with an amine to form an amide can be challenging due to the steric hindrance at the ortho position. rsc.org The reaction typically requires coupling agents (like dicyclohexylcarbodiimide (B1669883), DCC) or conversion of the carboxylic acid to a more reactive intermediate. nih.govacs.org Studies on other sterically hindered benzoic acids have shown that specialized reagents can facilitate this transformation even in aqueous media. luxembourg-bio.com For instance, using reagents like titanium(IV) chloride (TiCl₄) has been reported to mediate the direct amidation of sterically hindered acids. nih.gov
Reactivity of the Fluorene (B118485) Moiety
The large, aromatic fluorene system has its own distinct reactivity, particularly concerning electrophilic substitution on the rings and transformations at the C-9 methylene (B1212753) bridge.
The fluorene ring system is generally more reactive towards electrophilic substitution than benzene or biphenyl (B1667301) due to its planar structure and extended conjugation. quora.com The most reactive positions on the unsubstituted fluorene ring for electrophilic attack are C-2 and C-7. mdpi.com
In this compound, one of these activated positions (C-2) is already substituted. The existing alkyl substituent is an ortho, para-directing group. Therefore, incoming electrophiles would be directed primarily to the C-7 position (para to the existing group) and to a lesser extent to the C-1 and C-3 positions (ortho to the existing group). The steric bulk of the benzoic acid portion of the molecule might influence the regioselectivity, potentially favoring substitution at the more accessible C-7 position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluorene Moiety
| Reagent Type | Predicted Major Product(s) |
|---|---|
| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 7-Nitro-2-(9H-fluoren-2-ylmethyl)benzoic acid |
| Halogenating Agent (e.g., Br₂/FeBr₃) | 7-Bromo-2-(9H-fluoren-2-ylmethyl)benzoic acid |
The C-9 position of the fluorene ring is a benzylic carbon and is particularly reactive. wikipedia.orgmdpi.com The two protons at this position are weakly acidic (pKa of fluorene is ~22.6 in DMSO), and their removal leads to the formation of a stable, aromatic fluorenyl anion. wikipedia.org
This acidity allows for various transformations:
Oxidation: The C-9 methylene group can be readily oxidized to a carbonyl group, converting the fluorene moiety into a fluorenone moiety. google.comresearchgate.net This is a common reaction for fluorene and its derivatives, often achieved using oxidizing agents like oxygen in the presence of a base or other chemical oxidants. google.comresearchgate.net The product of such an oxidation would be 2-((9-oxo-9H-fluoren-2-yl)methyl)benzoic acid.
Alkylation/Substitution: The fluorenyl anion, formed by deprotonation at C-9 with a strong base, is a potent nucleophile. wikipedia.org It can react with electrophiles, such as alkyl halides, to introduce substituents at the C-9 position. This provides a route to synthesize 9-mono- or 9,9-disubstituted derivatives. researchgate.net
Cleavage and Degradation Pathways
While specific degradation studies on this compound are not available, plausible pathways can be inferred from the known metabolism and degradation of its constituent parts, particularly the fluorene ring.
The microbial and chemical degradation of fluorene has been studied extensively. nih.govnih.govfrontiersin.org A common and well-documented initial step is the oxidation of the C-9 position to form 9-fluorenol, which is then further oxidized to 9-fluorenone. nih.govnih.gov Following the formation of the fluorenone intermediate, degradation typically proceeds via dioxygenase-catalyzed attack, leading to the cleavage of one of the aromatic rings adjacent to the carbonyl group. nih.govresearchgate.net This ultimately breaks down the tricyclic structure into simpler aromatic compounds like phthalic acid or protocatechuic acid, which can then enter central metabolic pathways. nih.govnih.gov
Applying this knowledge, a likely degradation pathway for this compound would begin with the oxidation of the fluorene moiety:
Initial Oxidation: Oxidation of the C-9 methylene bridge to a carbonyl, forming 2-((9-oxo-9H-fluoren-2-yl)methyl)benzoic acid.
Ring Cleavage: Subsequent enzymatic or chemical cleavage of the fluorenone ring system.
Further Degradation: The resulting biphenyl-like structures would be further broken down.
Another potential point of cleavage is the benzylic C-C bond of the methylene bridge connecting the two aromatic systems. Oxidative cleavage of benzylic C-C or C-N bonds can occur under specific chemical or electrochemical conditions, which could lead to the separation of the fluorene and benzoic acid moieties. nih.govmdpi.com However, the degradation of the robust fluorene ring system is often the more prominent pathway. nih.govresearchgate.net
Despite a comprehensive search for the photochemical behavior and excitation mechanism of the specific chemical compound this compound, no dedicated research findings detailing these properties could be located.
Therefore, the requested article section "3.4. Photochemical Behavior and Mechanism of Excitation" cannot be generated with scientifically accurate and specific information for this particular molecule.
Derivatization Strategies and Structure Activity/property Relationships
Design Principles for Tailored 2-(9H-Fluoren-2-ylmethyl)benzoic Acid Derivatives
The design of tailored this compound derivatives is predicated on a fundamental understanding of how structural modifications influence the molecule's electronic and photophysical behavior. The key design principles revolve around the manipulation of the fluorene (B118485) core, the carboxylic acid moiety, and the methylene (B1212753) bridge connecting the fluorene and benzoic acid components.
Substituents on the fluorene ring, particularly at the C-2 and C-7 positions, play a crucial role in modulating the π-conjugation length and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs) such as alkoxy or amino groups can raise the HOMO level, leading to a smaller energy gap and a red-shift in absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like cyano or nitro groups can lower the LUMO level, also resulting in a reduced energy gap and altered photophysical properties. The introduction of bulky substituents at the C-9 position of the fluorene can enhance the solubility and processability of the resulting materials and can also influence the packing of molecules in the solid state, which in turn affects their emissive properties.
Modification of the carboxylic acid group into amides, esters, or hydroxamates introduces new functional groups that can alter the molecule's polarity, solubility, and intermolecular interactions. These modifications can also influence the charge injection and transport properties of the material, which is critical for applications in organic light-emitting diodes (OLEDs). For instance, the introduction of aromatic or heterocyclic moieties through amide or ester linkages can extend the π-conjugation and introduce new charge transport pathways.
The following table summarizes the key design principles and their expected effects on the properties of this compound derivatives.
| Structural Modification | Rationale | Expected Effect on Properties |
| Fluorene Ring Substitution (C-2, C-7) | Modulate π-conjugation and energy levels | Tuning of absorption and emission wavelengths, improved charge carrier mobility |
| Fluorene Ring Substitution (C-9) | Enhance solubility and control solid-state packing | Improved processability, prevention of aggregation-induced quenching |
| Carboxylic Acid Derivatization | Introduce new functionalities and alter intermolecular interactions | Modified solubility, enhanced charge injection/transport, potential for new emission characteristics |
| Bridge Modification | Control electronic communication and molecular conformation | Enhanced π-conjugation, altered photophysical properties, improved thermal stability |
Synthesis of Diverse Derivative Classes
The synthesis of various derivatives of this compound can be achieved through established organic chemistry transformations, allowing for a systematic exploration of structure-property relationships.
The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives.
Amides can be readily prepared by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can facilitate the direct amidation with an amine.
Esters are typically synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). For more sensitive substrates, the reaction of the corresponding acyl chloride with an alcohol in the presence of a non-nucleophilic base like pyridine (B92270) is a common and effective method.
Hydroxamates can be prepared from the carboxylic acid by first converting it to an activated form, such as an ester or an acyl chloride, and then reacting it with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt in the presence of a base. allresearchjournal.comoaepublish.comeurjchem.comresearchgate.net Direct coupling of the carboxylic acid with hydroxylamine using coupling agents is also a viable route. allresearchjournal.com
Introducing substituents onto the fluorene ring of this compound allows for the fine-tuning of its electronic properties. Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, followed by reduction to an amino group, which can then be further functionalized. Halogenation, such as bromination, can be carried out using N-bromosuccinimide (NBS), providing a handle for subsequent cross-coupling reactions like Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups, respectively. These reactions significantly expand the structural diversity and allow for the creation of materials with tailored optoelectronic properties.
Elucidation of Structure-Optoelectronic Property Relationships
The systematic derivatization of this compound allows for a detailed investigation into the relationship between molecular structure and optoelectronic properties. By correlating structural changes with observed photoluminescence and electroluminescence characteristics, a deeper understanding of the underlying principles can be achieved.
The photoluminescence (PL) and electroluminescence (EL) properties of this compound derivatives are highly dependent on their molecular structure. The fluorene core is inherently fluorescent, and modifications to the molecule can tune the emission color, quantum efficiency, and stability. nih.govmdpi.com
Introducing electron-donating or electron-withdrawing groups on the fluorene ring can shift the emission wavelength. For instance, attaching an electron-donating group is expected to cause a bathochromic (red) shift in the emission spectrum due to a decrease in the HOMO-LUMO energy gap. Conversely, strategic placement of electron-withdrawing groups can lead to a hypsochromic (blue) shift or a red shift depending on their position and effect on the electronic structure.
Derivatization of the carboxylic acid group can also influence the emission properties. The formation of amides or esters with extended π-systems can lead to intramolecular charge transfer (ICT) states, which may result in dual emission or a significant red-shift in the emission. The nature of the substituent on the amide or ester can also affect the solid-state packing of the molecules, which in turn influences the PL quantum yield by either promoting or preventing aggregation-induced quenching.
The following table provides a hypothetical overview of how different structural modifications on a this compound scaffold might influence its photoluminescence properties, based on established principles in fluorene chemistry.
| Derivative Class | Structural Feature | Expected Impact on Photoluminescence |
| Fluorene-Substituted | Electron-donating group at C-2 | Red-shifted emission, potentially higher quantum yield |
| Fluorene-Substituted | Electron-withdrawing group at C-7 | Tunable emission (blue or red-shifted), potential for ICT character |
| Carboxylic Acid-Based | Amide with an aromatic substituent | Potential for red-shifted emission due to extended conjugation |
| Carboxylic Acid-Based | Ester with a bulky alkyl group | Improved solution processability, potential for reduced aggregation quenching |
| Bridge-Modified | Introduction of a C=C double bond | Enhanced planarity and conjugation, likely red-shifted and more intense emission |
In the context of electroluminescence, these structural modifications will also impact device performance. The HOMO and LUMO energy levels, which are tuned by the substituents, determine the ease of charge injection from the electrodes. Furthermore, the charge transport properties of the material, influenced by molecular packing and the nature of the functional groups, will affect the efficiency and brightness of the resulting OLED. By carefully designing the molecular structure of this compound derivatives, it is possible to develop new materials with optimized performance for a variety of optoelectronic applications.
Influence on Charge Transport Mechanisms
The unique molecular structure of "this compound," which combines a fluorene core with a benzoic acid moiety, suggests its potential utility in organic electronics, where charge transport properties are paramount. The fluorene group is well-regarded for its excellent hole-transporting capabilities, a characteristic attributed to its planar, electron-rich, and rigid structure that facilitates intermolecular π-π stacking and efficient charge hopping. mdpi.comrsc.org Modifications to the fluorene core are a common strategy to modulate these properties.
In the context of "this compound," the fluorene unit is expected to be the primary contributor to hole transport. mdpi.com The introduction of substituents on the fluorene ring can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing charge injection and transport. For instance, incorporating electron-donating groups can raise the HOMO level, facilitating hole injection from the anode. nih.govvu.lt
Conversely, the benzoic acid group, being an electron-withdrawing moiety, is anticipated to influence the electron transport characteristics of the material. The presence of the carboxylic acid function can lower the LUMO energy level, potentially enhancing electron injection and transport. rsc.org Therefore, "this compound" and its derivatives could exhibit bipolar charge transport properties, meaning they can conduct both holes and electrons. This bipolar nature is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, as it can lead to more balanced charge transport and improved device efficiency. nih.govrsc.org
However, the interplay between the hole-transporting fluorene and the electron-withdrawing benzoic acid needs careful consideration. The benzoic acid group could also act as a charge trap, hindering efficient charge transport if not appropriately positioned or electronically coupled to the fluorene core. The methylene bridge connecting the two moieties provides some degree of electronic decoupling, which might mitigate this trapping effect to some extent.
| Molecular Fragment | Expected Role in Charge Transport | Potential Impact of Derivatization |
| Fluorene Core | Primary hole transporter | Substitution on the fluorene ring can tune HOMO/LUMO levels. |
| Benzoic Acid | Potential electron transporter, may act as a charge trap | Conversion to esters or amides can modify electron-accepting properties. |
| Methylene Bridge | Provides electronic decoupling | Lengthening or replacing the bridge can alter the degree of decoupling. |
Structure-Thermal Stability Correlations
The thermal stability of a material is a critical parameter for its application in electronic devices, as it dictates the operational lifetime and processing conditions. The fluorene unit is known for its high thermal stability, which is a key advantage for its use in organic electronics. mdpi.com Thermogravimetric analysis (TGA) of fluorene crystals has shown that they are stable up to high temperatures, with decomposition often occurring above 300°C. researchgate.net
The thermal decomposition of "this compound" will likely proceed through the degradation of the less stable parts of the molecule first. The carboxylic acid group is prone to decarboxylation at elevated temperatures. The methylene bridge could also be a point of thermal cleavage.
Derivatization strategies to enhance thermal stability could involve replacing the hydrogen atoms on the fluorene ring with more thermally robust groups, such as phenyl or other aromatic moieties. Furthermore, converting the carboxylic acid to an amide has been shown in many cases to increase thermal stability due to the potential for hydrogen bonding and the higher decomposition temperature of the amide functional group compared to a carboxylic acid. The table below presents a qualitative correlation between structural features and expected thermal stability.
| Structural Feature | Influence on Thermal Stability | Rationale |
| Fluorene Core | High | Rigid, aromatic, fused-ring system. |
| Carboxylic Acid Group | Moderate | Susceptible to decarboxylation at high temperatures. |
| Methylene Bridge | Moderate | Potential site for thermal cleavage. |
| Derivatization to Amide | Potentially Higher | Amide bonds are generally more thermally stable than carboxylic acids. |
Structure-Biological Activity Relationship (SAR) Studies for Biological Applications
While the primary interest in fluorene derivatives has been in materials science, their unique structure has also attracted attention for biological applications. Fluorene-containing compounds have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com The planar structure of the fluorene ring system allows for intercalation into DNA, which is a potential mechanism for its cytotoxic effects. mdpi.com
The "this compound" scaffold combines the bioactive potential of the fluorene core with the well-known properties of benzoic acid derivatives, which are also found in numerous biologically active compounds. The structure-activity relationship (SAR) of this class of compounds would depend on the interplay between these two key moieties.
The fluorene part of the molecule is likely to be crucial for its interaction with biological targets. Modifications to the fluorene ring, such as the introduction of substituents, could modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with specific proteins or nucleic acids. For instance, the introduction of halogen atoms or other functional groups could enhance the binding affinity to target molecules.
The benzoic acid moiety can also significantly contribute to the biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. Its presence often enhances water solubility and can influence the pharmacokinetic properties of a drug candidate. The position of the carboxylic acid group on the benzene (B151609) ring is also critical for activity.
Derivatization of "this compound" for biological applications would likely focus on several key areas:
Modification of the fluorene ring: Introducing various substituents to explore their effect on potency and selectivity.
Alteration of the carboxylic acid group: Conversion to esters, amides, or other bioisosteres to modify solubility, cell permeability, and metabolic stability.
Varying the linker: Changing the length or nature of the methylene bridge to optimize the spatial relationship between the fluorene and benzoic acid moieties for target binding.
The table below outlines potential SAR insights for "this compound" based on the known activities of its constituent fragments.
| Structural Modification | Potential Impact on Biological Activity | Rationale |
| Substitution on the Fluorene Ring | Modulation of potency and selectivity | Alters lipophilicity, electronic properties, and steric interactions with the target. |
| Esterification of the Carboxylic Acid | Increased cell permeability (prodrug strategy) | Masks the polar carboxylic acid group, facilitating passage through cell membranes. |
| Amidation of the Carboxylic Acid | Altered binding interactions and metabolic stability | Introduces hydrogen bond donors/acceptors and can be more resistant to hydrolysis. |
| Introduction of Heteroatoms | Enhanced target binding and altered physicochemical properties | Can introduce specific interactions (e.g., hydrogen bonding) and modify solubility and metabolism. |
Advanced Spectroscopic and Computational Characterization of the Scaffold
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and conformation of 2-(9H-fluoren-2-ylmethyl)benzoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the aromatic protons of the fluorene (B118485) and benzoic acid rings typically appear in the downfield region (δ 7.0-8.5 ppm). rsc.org The protons on the fluorene moiety would exhibit a complex splitting pattern characteristic of a disubstituted aromatic system, while the benzoic acid protons would also show distinct multiplets. The methylene (B1212753) bridge protons (-CH₂-) connecting the two aromatic systems would likely appear as a singlet around δ 3.5-4.5 ppm, and the acidic proton of the carboxylic group would be a broad singlet at a significantly downfield position (>10 ppm), its exact shift being dependent on solvent and concentration. rsc.orgnih.gov
¹³C NMR spectroscopy complements the proton data, with aromatic carbons resonating between δ 120-150 ppm. The quaternary carbons and the carboxylic carbon (C=O) would appear further downfield, with the latter typically exceeding δ 170 ppm. rsc.org The methylene bridge carbon would be found in the aliphatic region of the spectrum.
Conformational analysis can be performed by studying through-space interactions using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal the spatial proximity of protons on the fluorene ring to those on the benzoic acid ring. Furthermore, subtle changes in chemical shifts can indicate the electronic influence of the substituents on the aromatic rings. For instance, the electron-withdrawing carboxylic acid group influences the electron density of the attached benzene (B151609) ring, which can be observed in the chemical shifts of its protons and carbons. nih.gov
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Fluorene Aromatic Protons | ~7.3 - 7.9 | ~120 - 145 |
| Benzoic Acid Aromatic Protons | ~7.5 - 8.2 | ~128 - 134 |
| Methylene Protons (-CH₂-) | ~4.0 | ~41 |
| Fluorene Methylene Protons (C9-H₂) | ~3.9 | ~37 |
| Carboxylic Acid Proton (-COOH) | >10 (broad) | - |
| Carboxylic Carbon (-COOH) | - | >170 |
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound is not detailed in the available literature, analysis of related fluorene and benzoic acid derivatives allows for a robust prediction of its solid-state characteristics. mdpi.comroyalsocietypublishing.org
The crystal packing of derivatives is typically governed by a combination of intermolecular forces. mdpi.com The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers where two molecules are linked via their -COOH groups. ucl.ac.uk This is a common and highly stable motif in the crystal structures of carboxylic acids. rsc.org
| Interaction Type | Description | Typical Distance (Å) |
|---|---|---|
| O-H···O Hydrogen Bonding | Interaction between carboxylic acid groups of two molecules, forming a dimer. | ~2.6 - 2.8 |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of fluorene moieties. | ~3.3 - 3.8 |
| C-H···π Interactions | Hydrogen atoms interacting with the electron cloud of an aromatic ring. | ~2.5 - 3.0 (H to centroid) |
| van der Waals Forces | General intermolecular attractions contributing to crystal packing. | Variable |
Theoretical Chemistry Approaches
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), can provide optimized geometries that correlate well with experimental data from X-ray crystallography. figshare.com
DFT is particularly useful for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is typically localized on the electron-rich fluorene ring system, indicating its role as the primary electron donor in chemical reactions. The LUMO may have contributions from both the fluorene and benzoic acid moieties. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the area around the carboxylic oxygen atoms would show a strong negative potential, indicating a site for electrophilic attack, while the acidic proton would be a region of positive potential. nih.gov
| Calculated Property | Significance | Typical Predicted Values for Aromatic Acids/Fluorenes |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and the energy of the first electronic transition. | ~3.5 - 5.0 eV |
| Dipole Moment | Indicates the overall polarity of the molecule. | ~2 - 4 Debye |
Computational modeling extends beyond single molecules to simulate intermolecular interactions, which are crucial for understanding properties like aggregation in solution and binding to target macromolecules. Atomistic molecular dynamics (MD) simulations can be employed to study the behavior of multiple this compound molecules in a solvent box. rsc.org
These simulations can predict the propensity for aggregation, driven by the hydrophobic effect and π-π stacking of the fluorene units. rsc.org The choice of solvent in the simulation is critical, as polar solvents may promote aggregation of the nonpolar fluorene scaffolds, while nonpolar solvents may lead to more solvated, individual molecules. rsc.org
Furthermore, molecular docking simulations can predict the binding mode and affinity of the compound to a biological target, such as an enzyme or receptor. In these models, the benzoic acid group could act as a key hydrogen-bonding component, while the fluorene moiety could engage in hydrophobic or π-stacking interactions within a binding pocket. nih.gov These computational approaches are instrumental in rational drug design and materials science for predicting how the molecule will interact with its environment. nih.gov
The fluorene core is known for its characteristic fluorescence. wikipedia.org Excited state calculations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the photophysical properties of this compound. nih.gov
TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light (UV-Vis spectrum). mdpi.com For fluorene derivatives, strong absorption in the UV region is expected due to π-π* transitions within the aromatic system. mdpi.com The calculations also provide information about the nature of these transitions, such as which orbitals are involved.
Following excitation, the molecule can relax through various pathways, including fluorescence (light emission) or non-radiative decay. TD-DFT can be used to calculate the geometry of the first excited state and the energy of the subsequent emission, which corresponds to the fluorescence spectrum. nih.gov By mapping the potential energy surfaces of the ground and excited states, computational chemists can analyze the pathways for energy dissipation and predict properties like fluorescence quantum yield, providing insights into the molecule's potential use in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.netresearchgate.net
Mass Spectrometry for Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula C₂₁H₁₆O₂, molecular weight 300.35 g/mol ), high-resolution mass spectrometry would confirm its elemental composition with high accuracy. uni.lu
In mechanistic studies, MS is invaluable for identifying intermediates, byproducts, and final products of a chemical reaction or degradation process. researchgate.net For example, if the compound undergoes oxidation, MS could detect the formation of a fluorenone derivative (addition of an oxygen atom, +16 Da) or other metabolites. researchgate.net The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule might include:
Loss of H₂O (-18 Da) from the carboxylic acid.
Loss of COOH (-45 Da) to give a fluorenylmethyl cation.
Cleavage of the benzylic C-C bond, leading to fragments corresponding to the fluorenyl (m/z 165) and carboxyphenylmethyl moieties.
By coupling mass spectrometry with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex reaction mixtures can be analyzed, allowing for the tracking of reactants and products over time to confirm a proposed mechanistic pathway. researchgate.netresearchgate.net
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 300 | [M]⁺ | Molecular Ion |
| 283 | [M-OH]⁺ | Loss of hydroxyl radical |
| 282 | [M-H₂O]⁺ | Loss of water |
| 255 | [M-COOH]⁺ | Loss of carboxyl group |
| 165 | [C₁₃H₉]⁺ | Fluorenyl cation from benzylic cleavage |
Applications of 2 9h Fluoren 2 Ylmethyl Benzoic Acid and Its Derivatives in Materials Science
Role in Organic Semiconductor Development
The unique electronic and photophysical properties of fluorene-based compounds make them prime candidates for use in organic semiconductors. The rigid, planar structure of the fluorene (B118485) core facilitates π-π stacking, which is crucial for efficient charge transport.
Fluorene derivatives are widely utilized as emissive or charge-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and excellent thermal and oxidative stability. While specific data for 2-(9H-Fluoren-2-ylmethyl)benzoic acid is not available, related fluorene-containing polymers are often employed as blue-emitting materials, a critical component for full-color displays. The introduction of a benzoic acid group could potentially influence the material's solubility, film-forming properties, and energy levels, which are critical parameters for device performance.
For instance, research on other fluorene derivatives has shown that modifications to the fluorene core can tune the emission color and improve device efficiency and lifetime. The benzoic acid moiety in this compound could serve as an anchoring group to surfaces or as a component in more complex polymer structures, potentially enhancing the performance of Polymer Light-Emitting Diodes (PLEDs).
In the realm of Organic Field-Effect Transistors (OFETs), fluorene-based materials have been investigated as the active semiconductor layer. The charge carrier mobility in these devices is highly dependent on the molecular packing and intermolecular interactions. The planar nature of the fluorene unit is advantageous for creating ordered thin films, a prerequisite for high mobility.
While there is no specific literature on the use of this compound in OFETs, studies on other fluorene derivatives have demonstrated their potential. The benzoic acid group could influence the material's interaction with the dielectric layer, potentially improving the interface quality and, consequently, the transistor's performance characteristics such as the on/off ratio and threshold voltage. Research on other organic semiconductors has shown that benzoic acid-based additives can be used to regulate crystal growth and enhance charge transport.
| Parameter | Typical Values for Fluorene-Based OFETs |
| Hole Mobility (μh) | 10⁻³ to 10⁻¹ cm²/Vs |
| Electron Mobility (μe) | 10⁻⁴ to 10⁻² cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -10 to -30 V |
Note: This table represents typical performance metrics for the broader class of fluorene-based organic semiconductors, not specifically for this compound.
Integration into Photovoltaic Devices (e.g., Organic Solar Cells, Perovskite Solar Cells)
Fluorene derivatives have been explored as electron-donating materials in the active layer of organic solar cells and as hole-transporting materials in perovskite solar cells. Their wide bandgap and suitable energy levels allow for efficient charge separation and transport.
In the context of perovskite solar cells, while there is no direct report on this compound, benzoic acid itself has been used as an additive to improve the quality of the perovskite film. It is suggested that benzoic acid can passivate defects and inhibit ion migration, leading to enhanced efficiency and stability of the solar cells. Therefore, a molecule combining both a fluorene unit and a benzoic acid group could potentially offer a dual function: the fluorene moiety contributing to efficient hole transport and the benzoic acid part aiding in perovskite film quality and stability.
Design of Hole-Transporting Materials (HTMs)
The design of efficient Hole-Transporting Materials (HTMs) is crucial for the performance of perovskite solar cells. Fluorene-based compounds are a prominent class of HTMs due to their excellent hole mobility and thermal stability. The energy levels of these materials can be tuned by chemical modification to match the valence band of the perovskite absorber, facilitating efficient hole extraction.
Although no specific data exists for this compound as an HTM, numerous studies have highlighted the success of fluorene-terminated and fluorenylidene-based HTMs. These materials have led to perovskite solar cells with high power conversion efficiencies and improved long-term stability. The presence of the benzoic acid group in this compound could provide an additional anchoring point to the perovskite surface, potentially improving the interfacial contact and charge transfer kinetics.
| HTM Type | Key Features | Reported PCE in PSCs |
| Spiro-OMeTAD (benchmark) | High efficiency, but expensive and requires additives. | >25% |
| Fluorene-based HTMs | Good thermal stability, tunable energy levels. | 18-23% |
Note: This table provides a general comparison of fluorene-based HTMs with the standard Spiro-OMeTAD. Specific performance would depend on the exact molecular structure and device architecture.
Development of Fluorescent Probes and Chemosensors for Specific Analytes
The inherent fluorescence of the fluorene scaffold makes it an excellent building block for the development of fluorescent probes and chemosensors. The fluorescence properties of these molecules can be designed to change upon interaction with specific ions or molecules, allowing for their detection.
While there are no reports on this compound as a fluorescent probe, the principle of its design would involve the benzoic acid group acting as a recognition site for a target analyte. Binding of the analyte to the benzoic acid could induce a change in the electronic properties of the fluorene fluorophore, leading to a detectable change in the fluorescence emission (e.g., quenching or enhancement). Fluorene-based sensors have been developed for various analytes, demonstrating the versatility of this platform.
Photoactive Materials and Their Responsive Behavior
Fluorene-containing polymers and molecules can exhibit photoresponsive behaviors, such as photo-crosslinking or changes in conformation, upon exposure to light. These properties are of interest for applications in areas like photolithography, data storage, and smart materials.
Exploration of Biological Activities and Molecular Mechanisms in Vitro Research
Investigation of Antimicrobial Potency (e.g., Antibacterial, Antifungal Efficacy)
Despite the broad interest in the biological activities of novel chemical entities, a thorough review of scientific literature reveals a lack of specific in vitro studies investigating the antimicrobial, antibacterial, or antifungal efficacy of 2-(9h-Fluoren-2-ylmethyl)benzoic acid. While research into the antimicrobial properties of various benzoic acid derivatives is ongoing, data directly pertaining to this specific fluorene-containing compound is not currently available in published research. nih.govnih.gov
Evaluation of Cytotoxic and Antiproliferative Effects on Cell Lines
While direct studies on the cytotoxic and antiproliferative effects of this compound on specific cancer cell lines are not extensively documented, the broader classes of fluorene (B118485) and benzoic acid derivatives have demonstrated notable activity in this area. For instance, research on other complex benzoic acid derivatives has shown significant antiproliferative effects against various cancer cell lines. nih.govbrieflands.com
One notable example is the benzoic acid-based STAT3 inhibitor, SH4-54. This compound has been shown to decrease the proliferation and viability of human glioma, breast, and prostate cancer cells. nih.gov The antiproliferative activity of such compounds is a promising area of cancer research. nih.gov
Table 1: Cytotoxic and Antiproliferative Effects of Related Benzoic Acid Derivatives
| Compound | Cell Line(s) | Observed Effects | Reference(s) |
| SH4-54 | Human glioma, breast, and prostate cancer cells | Decreased proliferation and viability | nih.gov |
This table presents data for a structurally related compound, not this compound itself.
Anti-Inflammatory and Immunomodulatory Pathway Investigations (e.g., 5-lipoxygenase, STAT3 inhibition)
The anti-inflammatory and immunomodulatory potential of compounds structurally related to this compound has been an active area of investigation. The inhibition of key inflammatory pathways, such as those involving 5-lipoxygenase (5-LO) and Signal Transducer and Activator of Transcription 3 (STAT3), is a primary focus.
A class of related compounds, N-(fluorenyl-9-methoxycarbonyl) amino acids, has been found to possess a wide range of anti-inflammatory activities. nih.gov These compounds have shown efficacy in models of inflammation where activated T lymphocytes are implicated. nih.gov
Furthermore, the benzoic acid-based inhibitor SH4-54 has been identified as a potent inhibitor of STAT3. nih.gov STAT3 is a protein that plays a critical role in tumor cell growth and survival. nih.gov The inhibition of STAT3 signaling by SH4-54 leads to decreased expression of several key proteins involved in these processes, including Bcl-2, Bcl-xL, Cyclin D1, c-Myc, Mcl-1, and Survivin. nih.gov This inhibition ultimately results in antitumor responses in human glioma and breast cancer models. nih.gov
Table 2: Anti-Inflammatory and Immunomodulatory Effects of Related Compounds
| Compound/Class | Target/Pathway | Investigated Effect | Reference(s) |
| N-(fluorenyl-9-methoxycarbonyl) amino acids | T-lymphocyte activation | Inhibition of activation | nih.gov |
| SH4-54 | STAT3 | Inhibition of DNA binding activity | nih.gov |
This table presents data for structurally related compounds, not this compound itself.
Antihyperglycemic Activity and Receptor Agonism/Antagonism (e.g., PPARγ)
A review of the available scientific literature indicates a lack of in vitro studies focused on the antihyperglycemic activity of this compound. Furthermore, there is no published research investigating its potential for agonism or antagonism of receptors relevant to glucose metabolism, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Enzyme Inhibition Studies (e.g., relevant to specific diseases)
While direct enzyme inhibition studies for this compound are not available, research on structurally similar compounds provides some insights into potential activities. For example, derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases, including cancer. nih.gov These compounds were found to be selective inhibitors of certain hCA isoforms. nih.gov
The inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of inflammatory leukotrienes, is another area of interest. nih.govnih.gov A variety of natural and synthetic compounds are known to inhibit 5-LO, though specific studies on this compound are absent. nih.govnih.gov
Mechanistic Elucidation of Biological Action at the Molecular and Cellular Level
Due to the limited number of direct biological activity studies on this compound, the molecular and cellular mechanisms of its action remain largely unelucidated. However, the mechanistic studies of related compounds can offer potential avenues for future research.
For the benzoic acid-based STAT3 inhibitor SH4-54, nuclear magnetic resonance analysis has helped to define its interactions with the SH2 and DNA binding domains of the STAT3 protein. nih.gov It has been shown that SH4-54 blocks the DNA binding activity of STAT3, which in turn inhibits STAT3-dependent gene transcription. nih.gov This leads to the downregulation of proteins crucial for cancer cell survival and proliferation. nih.gov Ectopic expression of the SH2 domain in cells was sufficient to counteract the inhibitory effects of SH4-54, further pinpointing its mechanism of action. nih.gov
Future Research Perspectives and Interdisciplinary Challenges
Innovation in Green and Sustainable Synthetic Approaches
The future synthesis of 2-(9H-Fluoren-2-ylmethyl)benzoic acid and its derivatives is poised for a paradigm shift towards green and sustainable methodologies. Traditional synthetic routes for complex aromatic compounds often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. Future research will likely focus on developing more environmentally benign processes that offer high atom economy and minimize waste.
Key areas of innovation include:
Catalyst Development : Moving away from traditional Lewis acids like aluminum trichloride, which are used in Friedel-Crafts type reactions, towards reusable solid acid catalysts or metal-free catalytic systems. semanticscholar.orggoogle.com These catalysts can reduce waste and simplify purification processes.
Solvent Selection : The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a critical goal. Research into water-based synthesis of fluorenone derivatives has already shown promise. semanticscholar.org
Energy Efficiency : Employing alternative energy sources like microwave irradiation or mechanochemistry can significantly shorten reaction times and reduce energy consumption compared to conventional heating.
Biocatalysis : Leveraging enzymes or whole-cell systems for specific transformations offers unparalleled selectivity under mild conditions, potentially enabling the direct and stereoselective synthesis of complex derivatives. The biosynthesis pathways for aminobenzoic acids from simple carbon sources highlight the potential of engineered microorganisms for producing complex aromatic compounds. mdpi.com
| Proposed Green Strategy | Traditional Counterpart | Potential Advantages |
| Reusable solid acid catalyst | Stoichiometric AlCl₃ | Reduced waste, catalyst recyclability, easier purification |
| Water or bio-based solvents | Dichloromethane, Toluene | Lower toxicity, improved safety, reduced environmental impact |
| Microwave-assisted reaction | Conventional reflux heating | Faster reaction rates, lower energy consumption |
| C-H activation strategies | Multi-step functionalization | Higher atom economy, fewer synthetic steps |
Advancing Materials Science Applications through Rational Design
The fluorene (B118485) core is renowned for its excellent thermal stability, high photoluminescence quantum yield, and charge-transporting properties, making fluorene-based materials prime candidates for optoelectronic devices. mdpi.comtue.nl The rational design of derivatives of this compound could lead to a new generation of advanced materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.netnih.gov
Future research will focus on the targeted modification of the molecular structure to fine-tune its properties:
Tuning Optoelectronic Properties : The introduction of electron-donating or electron-withdrawing groups at various positions on the fluorene or benzoic acid rings can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This allows for precise control over the material's absorption and emission spectra, enabling the creation of emitters that span the visible spectrum. mdpi.com
Improving Charge Transport : Modifying the molecular architecture to enhance intermolecular π-π stacking can improve charge carrier mobility, a crucial factor for the efficiency of OLEDs and OPVs. researchgate.net
Surface Functionalization : The benzoic acid moiety serves as an effective anchoring group, enabling the molecule to be grafted onto metal oxide surfaces like TiO2 or ITO. rsc.orgnih.gov This is particularly relevant for applications in dye-sensitized solar cells (DSSCs) and as self-assembled monolayers (SAMs) to modify electrode work functions. nih.govrsc.org
| Structural Modification | Target Property | Potential Application |
| Attaching electron-donating groups (e.g., -OCH₃, -NR₂) to the fluorene core | Red-shift emission, raise HOMO level | Red/Green OLEDs, Hole-transport layers |
| Attaching electron-withdrawing groups (e.g., -CN, -NO₂) to the fluorene core | Blue-shift emission, lower LUMO level | Blue OLEDs, Electron-transport layers |
| Extending π-conjugation through copolymerization | Broaden absorption spectrum, increase charge mobility | Organic photovoltaics (OPVs) |
| Converting the carboxylic acid to a phosphonic acid | Stronger binding to metal oxide surfaces | Improved efficiency in dye-sensitized solar cells |
Deeper Understanding of Biological Target Interactions
While the primary applications of fluorene derivatives have been in materials science, related structures have shown significant biological activity, including antimalarial and enzyme-inhibiting properties. nih.gov The unique, rigid, and planar structure of the fluorene moiety combined with the functional handle of the benzoic acid group in this compound suggests potential for interaction with biological macromolecules.
Future research must focus on identifying and characterizing these interactions:
Target Identification : High-throughput screening of the compound against libraries of known biological targets (e.g., kinases, proteases, nuclear receptors) could provide initial leads. Unbiased approaches, such as chemical proteomics using affinity-based probes derived from the parent compound, can help identify novel protein binding partners in cell lysates.
Mechanism of Action Studies : Once a target is identified, detailed biochemical and biophysical assays are needed to determine the mode of binding and the functional consequences of the interaction. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify binding affinity and kinetics.
Structural Biology : Obtaining a high-resolution crystal structure of the compound bound to its biological target would provide invaluable atomic-level insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that govern binding. This information is crucial for structure-based drug design. For instance, studies on pyrazole (B372694) derivatives have identified them as inhibitors of fatty acid biosynthesis, a pathway crucial for bacteria. nih.gov Similarly, other fluorene-based compounds have been investigated as dihydrofolate reductase inhibitors. nih.gov
Leveraging Computational Chemistry for Accelerated Discovery
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of new molecules without costly and time-consuming synthesis. nih.gov For a molecule like this compound, computational methods can provide deep insights and guide experimental efforts.
Key computational approaches include:
Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately predict the geometric and electronic structures, HOMO/LUMO energy levels, and UV-Vis absorption and emission spectra of novel derivatives. mdpi.commdpi.com This allows for the in silico screening of large virtual libraries to identify candidates with desired optoelectronic properties before they are synthesized.
Molecular Docking : To explore biological potential, molecular docking simulations can predict the preferred binding modes and affinities of the compound within the active sites of various protein targets. nih.govresearchgate.net This can prioritize which compound-target pairs to investigate experimentally.
Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic picture of how the molecule interacts with its environment, whether it be a protein target or other molecules in a thin film. nih.gov This can reveal information about conformational changes upon binding, the stability of the molecule-protein complex, or the bulk morphology of a material.
| Computational Method | Application Area | Predicted Information |
| Density Functional Theory (DFT) | Materials Science | Ground-state geometry, HOMO/LUMO energies, vibrational frequencies |
| Time-Dependent DFT (TD-DFT) | Materials Science | UV-Vis absorption and emission spectra, excited-state properties |
| Molecular Docking | Biological Activity | Binding pose and affinity to protein targets |
| Molecular Dynamics (MD) | Materials & Biology | Conformational stability, binding free energy, material morphology |
Translational Research Opportunities (excluding clinical trials)
Beyond fundamental research, there are significant translational opportunities for this compound and its rationally designed analogs in preclinical and diagnostic applications. The focus here is on leveraging the molecule's unique properties for use as a research tool or in diagnostic devices, rather than as a therapeutic agent itself.
Fluorescent Probes and Sensors : The intrinsic fluorescence of the fluorene core is a major asset. researchgate.net By conjugating the molecule to a biomolecule with a specific target (e.g., an antibody or peptide), researchers could create highly specific fluorescent probes for bio-imaging applications like fluorescence microscopy and flow cytometry to visualize specific cells or subcellular structures.
Diagnostic Devices : The compound could be incorporated into the sensing layer of a biosensor. The benzoic acid group allows for easy immobilization onto a transducer surface. A binding event between a target analyte and a receptor linked to the fluorene derivative could induce a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime), allowing for quantitative detection.
Advanced Materials for Biomedical Devices : The thermal and chemical stability of fluorene-based polymers could be exploited in the fabrication of biocompatible components for medical or diagnostic devices that require specific optical properties. nih.gov
These avenues represent a frontier where the unique chemical properties of this compound can be translated into practical tools that advance both materials science and biomedical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(9H-Fluoren-2-ylmethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fluorenylmethyl-substituted benzoic acids typically involves coupling reactions between fluorenylmethyl halides and benzoic acid derivatives. For example, a protocol adapted from uses N-ethyl-N,N-diisopropylamine as a base in dichloromethane at controlled temperatures (-10°C to 20°C) to promote amide bond formation. Reaction monitoring via TLC or HPLC is critical to optimize yield. Post-synthesis purification via column chromatography (e.g., n-hexane/EtOAc gradients) ensures product purity. Adjusting stoichiometry of reagents like oxalyl chloride (1.0–1.2 equiv.) can mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves fluorenyl aromatic protons (δ 7.2–7.8 ppm) and benzoic acid carbonyl signals (δ ~170 ppm). Diastereomeric purity can be confirmed via splitting patterns in chiral derivatives .
- IR : Stretching bands for C=O (benzoic acid: ~1680 cm⁻¹) and fluorenyl C-H (aromatic: ~3050 cm⁻¹) validate functional groups .
- UV-Vis : π→π* transitions in the fluorenyl moiety (λmax ~254 nm) provide additional structural confirmation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on analogous compounds ():
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .
- Decontamination : Immediately wash exposed skin with soap/water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections ( ) accurately model conjugation between the fluorenyl and benzoic acid moieties. Basis sets like 6-31G(d,p) predict HOMO-LUMO gaps, charge distribution, and reactive sites. Solvent effects (e.g., polarizable continuum models) refine predictions for aqueous stability. Validation against experimental UV-Vis or redox potentials is advised .
Q. What crystallographic strategies resolve structural ambiguities in fluorenylmethyl benzoic acid derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs ( ) is ideal. Key steps:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion .
- Refinement : SHELXL refines anisotropic displacement parameters. ORTEP-3 ( ) visualizes thermal ellipsoids and confirms bond angles/planarity .
- Validation : Check R-factors (<5%) and residual electron density maps to exclude disorder .
Q. How can mechanistic studies improve the regioselectivity of fluorenylmethyl coupling reactions?
- Methodological Answer : Kinetic studies (e.g., Eyring plots) identify rate-limiting steps. For example, highlights oxidative ring-opening of 9H-fluoren-9-ols as a regioselective pathway. Using radical scavengers (e.g., TEMPO) or isotopic labeling (²H/¹³C) can distinguish between ionic and radical mechanisms. Computational transition-state analysis (DFT) further clarifies steric/electronic biases .
Q. What role can this compound play in designing coordination polymers or catalysts?
- Methodological Answer : The benzoic acid moiety acts as a carboxylate ligand, while the fluorenyl group enhances π-stacking in metal-organic frameworks (MOFs). Synthetic protocols () suggest:
- Ligand Design : Deprotonate the -COOH group (using KOH/EtOH) to bind metal ions (e.g., Cu²⁺, Zn²⁺).
- Applications : Fluorenyl-based MOFs exhibit tunable porosity for gas storage or catalytic sites for cross-coupling reactions .
Data Contradictions and Mitigation
- Toxicity Data Gaps : While acute toxicity is reported (Category 4 for oral/dermal exposure; ), chronic effects remain uncharacterized. Researchers should adopt ALARA (As Low As Reasonably Achievable) principles and conduct in vitro assays (e.g., Ames test) for long-term risk assessment .
- Computational vs. Experimental Bond Lengths : Discrepancies in DFT-predicted vs. crystallographic bond lengths (e.g., C-C in fluorenyl) may arise from neglecting dispersion forces. Use ωB97X-D functionals with empirical dispersion corrections for better agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
